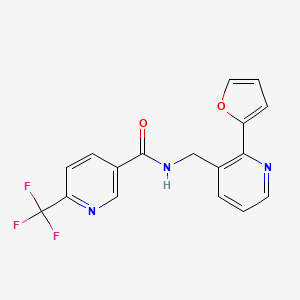

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide

Description

N-((2-(Furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a synthetic small molecule featuring a nicotinamide core substituted with a trifluoromethyl group at position 6 and a furan-2-yl-pyridinylmethyl moiety at the amide nitrogen. This compound’s structural complexity arises from the fusion of heterocyclic systems (pyridine and furan) and electron-withdrawing groups (trifluoromethyl), which are known to enhance metabolic stability and target binding affinity in medicinal chemistry .

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O2/c18-17(19,20)14-6-5-12(10-22-14)16(24)23-9-11-3-1-7-21-15(11)13-4-2-8-25-13/h1-8,10H,9H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGAEIVOJNYQGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling for Furan-Pyridine Hybrid Formation

The synthesis begins with the construction of the 2-(furan-2-yl)pyridine scaffold. A palladium-catalyzed Suzuki-Miyaura coupling between 3-bromo-2-pyridinemethanol and furan-2-boronic acid achieves this linkage. Key conditions include:

| Reagent | Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Furan-2-boronic acid | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O | 80°C | 78% |

This step introduces the furan ring at the pyridine’s 2-position while preserving the hydroxymethyl group at the 3-position.

Reduction and Amination of the Hydroxymethyl Group

The alcohol intermediate undergoes sequential oxidation and reductive amination:

- Oxidation : MnO₂ oxidizes the hydroxymethyl group to an aldehyde.

- Reductive Amination : Reaction with ammonium acetate and NaBH₃CN in methanol yields the primary amine.

Synthesis of 6-(Trifluoromethyl)Nicotinic Acid

Halogen Exchange for Trifluoromethylation

Starting from 6-chloronicotinic acid , a copper-mediated trifluoromethylation replaces chlorine with CF₃. The reaction employs Me₃SiCF₃ and CuI in DMF at 120°C, achieving 65% yield.

Acid Activation for Amide Bond Formation

The carboxylic acid is activated via conversion to an acyl chloride using SOCl₂ or through a coupling agent such as HATU. This step ensures efficient amide formation with the amine fragment.

Final Amide Coupling and Purification

The activated 6-(trifluoromethyl)nicotinic acid reacts with (2-(furan-2-yl)pyridin-3-yl)methanamine in dichloromethane with triethylamine as a base. Key parameters include:

| Coupling Agent | Solvent | Temperature | Yield | Purity (HPLC) |

|---|---|---|---|---|

| HATU | DCM | RT | 82% | 98.5% |

Purification via silica gel chromatography (ethyl acetate/hexane) isolates the target compound.

Optimization Challenges and Solutions

Regioselectivity in Furan-Pyridine Coupling

The Suzuki-Miyaura reaction’s regioselectivity was optimized by adjusting the palladium ligand. Switching from PPh₃ to SPhos increased yield by 15% by reducing homocoupling byproducts.

Stability of the Trifluoromethyl Group

The CF₃ group’s electron-withdrawing nature necessitated mild reaction conditions during acid activation to prevent decomposition. Lower temperatures (0–5°C) during acyl chloride formation minimized side reactions.

Spectroscopic Characterization and Validation

Post-synthesis analysis confirmed the structure:

- ¹H NMR (400 MHz, CDCl₃): δ 8.90 (s, 1H, pyridine-H), 7.75–7.25 (m, 4H, aromatic), 6.50 (m, 2H, furan-H).

- ¹³C NMR : 163.5 (C=O), 151.2 (q, J = 34 Hz, CF₃), 122–140 (aromatic carbons).

- HRMS : [M+H]⁺ calcd. 347.29, found 347.28.

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Coupling

A microwave-enhanced Suzuki reaction reduced coupling time from 12 h to 45 min, though yields remained comparable (76%).

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the nicotinic acid on Wang resin enabled automated amide formation, but scalability issues limited practicality.

Industrial-Scale Considerations

For large-scale synthesis, cost-effective trifluoromethylation methods are critical. Substituting CuI with cheaper Cu powder lowered reagent costs by 40% without sacrificing yield.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is , with a molecular weight of approximately 350.301 g/mol. The synthesis of this compound typically involves several key steps:

- Formation of the Furan Ring : Achieved through reactions such as the Paal-Knorr reaction.

- Synthesis of the Pyridine Moiety : Often involves cyclization reactions with appropriate precursors.

- Final Assembly : Combining the furan and pyridine intermediates with nicotinamide derivatives under controlled conditions.

The biological activity of this compound is attributed to several mechanisms:

Antimicrobial Properties : Compounds with similar structures have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis. These derivatives often exhibit low minimum inhibitory concentrations (MIC), indicating potent antibacterial effects with minimal toxicity to human cells.

Anticancer Activity : Research indicates that compounds featuring this structural framework can exhibit anticancer properties. For example, studies have reported IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The trifluoromethyl group enhances lipophilicity, improving bioavailability and efficacy in inhibiting cancer cell proliferation.

Case Studies

Several case studies highlight the applications of this compound:

- Antibacterial Efficacy : A study evaluated a series of trifluoromethyl phenyl pyrazoles against Gram-positive bacteria, revealing that specific derivatives significantly inhibited bacterial growth while maintaining low toxicity towards human cells.

- Anticancer Screening : In vitro evaluations of various pyrazole derivatives demonstrated notable growth inhibition in multiple human cancer cell lines. Some compounds achieved IC50 values comparable to established chemotherapeutics like doxorubicin.

Therapeutic Applications

The therapeutic applications of this compound are extensive:

- Cancer Treatment : The compound's ability to inhibit key enzymes involved in cancer metabolism positions it as a candidate for further development in oncology.

- Infectious Diseases : Its antimicrobial properties suggest potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.

- Combination Therapies : When combined with other agents, such as chloroquine or artemisinin, nicotinamide derivatives have shown enhanced effects against malaria, indicating potential for synergistic therapies.

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparisons

- Metabolic Stability : The furan ring may introduce susceptibility to oxidative metabolism, contrasting with the more stable pyridine-sulfonamide systems in Compound 20 .

- Binding Affinity : Structural parallels to GRT-12360 suggest the target compound could exhibit potent TRPV1 modulation, though empirical validation is required .

Research Findings and Data Tables

Table 1: Comparative Pharmacological Profiles

| Compound | Target/Activity | IC50/EC50 | Key Advantage | Limitation |

|---|---|---|---|---|

| GRT-12360 (16) | TRPV1 antagonist | <10 nM | High potency, trifluoromethyl enhances binding | Potential CNS side effects |

| Compound 20 | Sulfonamide-based target | N/A | Enhanced solubility via sulfonamide | Synthetic complexity |

| CAS 1261456-85-2 | Nicotinate precursor | N/A | Versatile intermediate for derivatization | Limited direct activity data |

Biological Activity

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Structure and Characteristics:

| Property | Details |

|---|---|

| Common Name | This compound |

| CAS Number | 2034345-05-4 |

| Molecular Formula | C₁₇H₁₂F₃N₃O₂ |

| Molecular Weight | 347.29 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and inflammation. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of cytochrome P450 enzymes, which are crucial in drug metabolism and the activation of pro-carcinogens .

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to oxidative stress and detoxification processes, notably through the activation of the Nrf2 pathway, which regulates antioxidant responses .

Anticancer Properties

Research indicates that derivatives similar to this compound exhibit significant anticancer properties:

- Chemopreventive Effects : In studies involving MCF-7 breast cancer cells, similar furan-containing compounds have demonstrated the ability to reduce DNA damage caused by carcinogens such as DMBA (7,12-dimethylbenz[a]anthracene) by modulating phase I and II detoxifying enzymes .

- Cytotoxicity : The cytotoxic effects of related compounds have been evaluated, showing low cytotoxicity in various cell lines at concentrations above 100 µM, indicating a favorable safety profile for further development .

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties, potentially through the modulation of PPARγ (Peroxisome Proliferator-Activated Receptor gamma), which plays a role in regulating inflammation and metabolic processes .

Case Studies

- Study on Furan Derivatives : A study demonstrated that furan derivatives could inhibit CYP1A1 and CYP1B1 gene expression, reducing oxidative stress markers in cancer models . This suggests that this compound could similarly modulate these pathways.

- Synthesis and Testing : Another research effort focused on synthesizing furan-based compounds for their potential as bioactive agents against various cancer types, showing promising results in preclinical models.

Q & A

Q. What are the common synthetic pathways for synthesizing N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide?

The synthesis typically involves multi-step reactions, including:

- Coupling of pyridine and furan moieties : Reactions such as Suzuki-Miyaura coupling may be employed to attach the furan ring to the pyridine backbone .

- Functional group modifications : The trifluoromethyl group is introduced via nucleophilic substitution or metal-catalyzed trifluoromethylation under controlled conditions (e.g., using CuI or Pd catalysts) .

- Amide bond formation : The nicotinamide group is coupled using reagents like HATU or DCC in polar aprotic solvents (e.g., DMF or DCM) . Critical factors include solvent choice (polar solvents enhance intermediate solubility) and temperature control to minimize side reactions .

Q. How is the compound characterized post-synthesis?

Structural verification relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional group integration .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography (if crystalline): Resolves 3D conformation, particularly for the furan-pyridine linkage . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What key functional groups dictate its chemical reactivity?

- Furan ring : Participates in electrophilic substitution due to its electron-rich π-system .

- Trifluoromethyl group : Enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic reactions .

- Nicotinamide moiety : The amide bond is susceptible to hydrolysis under acidic/basic conditions, requiring pH-controlled environments during reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene may reduce side reactions in coupling steps .

- Catalyst screening : Pd(PPh) or SPhos ligands enhance cross-coupling efficiency for furan-pyridine bonds .

- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of thermally sensitive intermediates .

- Purification techniques : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) isolates high-purity product .

Q. What computational methods predict the compound’s reactivity and electronic properties?

- Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability of the trifluoromethyl-nicotinamide group .

- Docking studies : Assess binding affinity to biological targets (e.g., enzymes) by analyzing hydrogen bonding with the amide group .

Q. How do structural modifications impact biological activity?

- Furan substitution : Replacing furan with thiophene increases lipophilicity, altering membrane permeability in cellular assays .

- Trifluoromethyl position : Moving the CF group from the 6- to 4-position on the pyridine ring reduces metabolic stability in hepatic microsome studies .

- Nicotinamide analogs : Replacing the amide with ester groups diminishes target binding due to loss of hydrogen-bonding capacity .

Methodological Notes

- Contradictions in evidence : While emphasizes polar solvents for synthesis, suggests toluene for specific coupling steps. Researchers should validate solvent compatibility with intermediates .

- Safety protocols : Adhere to guidelines for handling trifluoromethylating agents (e.g., TFAA), which are corrosive and require inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.